molecular formula C12H12N2O2 B12586093 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-

Cat. No.: B12586093
M. Wt: 216.24 g/mol
InChI Key: CLLSTCDFKOHTBR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is part of a broader class of pyrrolopyridine derivatives known for their biological activities, particularly as inhibitors of specific enzymes and receptors.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyridine derivative with a cyclopropylmethyl group under acidic or basic conditions to facilitate the formation of the desired heterocyclic ring structure .

Industrial production methods for such compounds often involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- lies in its specific structural features that confer distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-7-14(6-8-3-4-8)11-9(10)2-1-5-13-11/h1-2,5,7-8H,3-4,6H2,(H,15,16)

InChI Key

CLLSTCDFKOHTBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=C2N=CC=C3)C(=O)O

Origin of Product

United States

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